5'-Chloro-2'-hydroxy-4'-methylacetophenone
Overview
Description
5’-Chloro-2’-hydroxy-4’-methylacetophenone is a hydroxylated aromatic acetophenone . Its iodination by pyridinium iodochloride has been reported to afford 5-chloro-2-hydroxy-3-iodo-4-methylacetophenone .
Synthesis Analysis
This compound can be synthesized using various methods, such as the Friedel–Crafts acylation of 4′-methylacetophenone with chloroacetyl chloride, or by the reaction of 4’-chloro-2-hydroxyacetophenone with methylmagnesium bromide.Molecular Structure Analysis
The molecular formula of 5’-Chloro-2’-hydroxy-4’-methylacetophenone is C9H9ClO2 . It belongs to the family of acetophenones and is commonly used as a building block in the synthesis of various chemical compounds.Chemical Reactions Analysis
The iodination of 5’-Chloro-2’-hydroxy-4’-methylacetophenone by pyridinium iodochloride has been reported to afford 5-chloro-2-hydroxy-3-iodo-4-methylacetophenone .Physical And Chemical Properties Analysis
The molecular weight of 5’-Chloro-2’-hydroxy-4’-methylacetophenone is 184.62 g/mol . It appears as an off-white crystalline solid with a melting point of 68-74 ºC .Scientific Research Applications
1. Phase Transition and Intramolecular Hydrogen Bonding
5'-Chloro-2'-hydroxy-4'-methylacetophenone (CHMA) has been studied for its phase transition properties and the existence of intramolecular hydrogen bonding. Research indicates the presence of an enol character in the compound, confirmed by X-ray diffraction and DFT calculations. A phase transition at 138 K in CHMA was investigated using methods like differential scanning calorimetry (DSC), dilatometry, and the dielectric method, offering insights into the nitro-group dynamics in ortho-hydroxy acetophenones (Filarowski et al., 2006).
2. Structural Studies and Weak Intermolecular Interactions
Structural studies of CHMA derivatives have been conducted using X-ray powder diffraction. This research explored the interplay of weak hydrogen bonds like C–H⋯O, C–H⋯π, and π⋯π interactions in forming supramolecular assemblies. These studies are crucial in understanding the molecular geometries and crystal packing in CHMA derivatives (Chattopadhyay et al., 2012).
3. Green Synthesis Methods
Research on CHMA includes developing green and convenient synthesis methods. For instance, 5-methyl-, chloro-, and bromo-substituted 2-hydroxy-acetophenones were synthesized involving acetylation and Fries rearrangement, showcasing mild conditions and environmental benefits (Gao Wen-ta, 2014).
4. Application in Colorimetric Analysis
The compound 2,4-hydroxy-5-chloro-acetophenone, closely related to CHMA, has been identified as a sensitive colorimetric reagent for iron(III) and uranyl(II) ions. Its application in inorganic analysis demonstrates the potential utility of CHMA in similar analytical processes (Banerji & Dey, 1958).
5. Antimicrobial Properties
CHMA derivatives have been synthesized and evaluated forantimicrobial activities. For instance, compounds based on 4-hydroxy-3-methylacetophenone, a variant of CHMA, demonstrated antimycobacterial activity against Mycobacterium tuberculosis, highlighting the potential of CHMA in developing new antimicrobial agents (Ali & Yar, 2007).
6. Phototransformations Study
CHMA has been the subject of studies focusing on phototransformations. For instance, the conformational changes in CHMA induced by UV radiation in low-temperature matrices were analyzed using FT-IR measurements. This research provides insight into the molecular behavior of CHMA under different radiation wavelengths (Pagacz-Kostrzewa et al., 2023).
7. Synthesis and Characterization of Complexes
CHMA derivatives have been used in the synthesis and characterization of metal complexes. These studies contribute to understanding the coordination chemistry of CHMA, which is useful in developing new materials and catalysts (Mondal et al., 2009).
8. Use in Natural Product Synthesis
CHMA has been utilized in the synthesis of naturally occurring compounds. For example, its role in the synthesis of acetylchromenes demonstrates its applicability in organic synthesis and the production of natural products (Jain et al., 1979).
Future Directions
5’-Chloro-2’-hydroxy-4’-methylacetophenone may be used in the preparation of chalcones, required for the synthesis of novel pyrazoline derivatives . Further studies are needed to elucidate its structure-activity relationship, toxicity concerns, cellular basis of mode of action, and interactions with other molecules.
properties
IUPAC Name |
1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-9(12)7(6(2)11)4-8(5)10/h3-4,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUSGGZSLVCDKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344607 | |
Record name | 5'-Chloro-2'-hydroxy-4'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Chloro-2'-hydroxy-4'-methylacetophenone | |
CAS RN |
28480-70-8 | |
Record name | 5'-Chloro-2'-hydroxy-4'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-Chloro-2'-hydroxy-4'-methylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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